
Tryptamine
Overview
Description
Ronidazole is a nitroimidazole compound primarily used as an antiprotozoal agent in veterinary medicine. It is effective against a variety of protozoal infections, including histomoniasis, swine dysentery, Trichomonas gallinae, hexamitosis, Giardia, and Cochlosoma in birds and pigeons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ronidazole can be synthesized through a multistep process involving the formation of the imidazole ring. One common method involves the reaction of 2-methyl-5-nitroimidazole with methyl chloroformate to form the carbamate derivative . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of ronidazole involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Oxidation
Tryptamine can undergo oxidation reactions, which typically involve the formation of quinones. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used to facilitate these reactions [3, 20].
Reduction
This compound can be synthesized through reduction reactions, particularly when starting from precursor compounds containing a nitro group. Reducing agents like lithium aluminum hydride are effective in converting nitro groups to amino groups [3, 20].
Substitution
This compound's indole ring is susceptible to electrophilic aromatic substitution reactions. Halogenation, for example, can be achieved using reagents like bromine or chlorine under controlled conditions [3, 20]. Additionally, the hydroxyl group in this compound derivatives can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Acylation
This compound can be acylated to form N-acyl tryptamines. A general procedure involves reacting this compound with a carboxylic acid in the presence of reagents like T3P (50 wt% solution in EtOAc) and Et3N in EtOAc solvent . The reaction typically occurs at room temperature for 24 hours .
Dearomatization
This compound derivatives can undergo asymmetric fluorinative dearomatization reactions using a chiral anion phase transfer catalyst (PTC) system. This method allows for the introduction of a fluorine atom in a highly enantioselective manner, creating two contiguous quaternary stereogenic centers .
Cascade Reactions
Tryptamines participate in cascade reactions with propargylic alcohols, catalyzed by Ca(II). These reactions can selectively form pyrroloindoline and related compounds depending on the reaction temperature .
Enzymatic Reactions
This compound is synthesized in vivo by the enzymatic decarboxylation of L-tryptophan, a reaction catalyzed by aromatic L-amino acid decarboxylase (AADC) . It can also be metabolized to 3-indolecetaldehyde (3-IAL) by oxidative deamination, catalyzed by monoamine oxidase (MAO) .
Dimethylthis compound Reactions
Dimethylthis compound (DMT) undergoes oxidation, reduction, and substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used in these reactions. Products include indole derivatives and substituted tryptamines.
Scientific Research Applications
Neurotransmitter and Neuromodulator
Tryptamine functions primarily as a neurotransmitter and neuromodulator in the central nervous system (CNS). It is involved in several physiological processes, including mood regulation, cognition, and perception. Research indicates that this compound and its derivatives can influence serotonin receptors, particularly the 5-HT receptors, which are crucial for mood disorders. For instance:
- 5-Hydroxythis compound (Serotonin) : this compound acts as a precursor to serotonin, impacting mood and anxiety levels. Its derivatives have been studied for their potential antidepressant effects, particularly in treatment-resistant depression .
- Psychedelic Effects : Certain this compound derivatives, such as psilocybin (found in magic mushrooms), exhibit psychedelic properties that can induce profound alterations in consciousness. These compounds are being investigated for their therapeutic potential in treating anxiety disorders and PTSD .
Pharmacological Applications
This compound and its derivatives have been explored for various pharmacological applications:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that certain this compound derivatives possess antibacterial and antifungal activities against various pathogens:
- Antibacterial : Compounds like N-(2-(1H-Indol-3-yl)ethyl)-4-fluorobenzenesulfonamide have demonstrated effectiveness against bacterial strains .
- Antifungal : this compound derivatives have shown efficacy against fungi such as Aspergillus niger, indicating their potential as antifungal agents .
Antioxidant Properties
This compound has been identified as an antioxidant agent, which helps mitigate oxidative stress—a factor implicated in numerous diseases including neurodegenerative disorders:
- Cytoprotective Effects : Novel derivatives of this compound have shown cytoprotective activities that may benefit conditions like epilepsy by reducing oxidative damage .
Clinical Research and Case Studies
Recent clinical trials highlight the therapeutic potential of this compound-based compounds:
- Depression Treatment : Prodrugs of this compound are being investigated for their efficacy in treating major depressive disorders, including postpartum depression. These studies focus on the pharmacokinetics and safety profiles of these compounds .
- Anxiety Disorders : Clinical trials are underway to assess the effects of this compound derivatives on generalized anxiety disorder (GAD) and ADHD. Initial results suggest promising outcomes regarding safety and efficacy .
Summary Table of this compound Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Neurotransmitter | Mood regulation | Influences serotonin receptors |
Antimicrobial | Antibacterial and antifungal agents | Effective against Aspergillus niger |
Antioxidant | Cytoprotection | Reduces oxidative stress |
Mental Health | Treatment for depression and anxiety | Promising results in clinical trials |
Mechanism of Action
Ronidazole exerts its effects through the reduction of its nitro group under anaerobic conditions, leading to the formation of cytotoxic intermediates. These intermediates bind to DNA, causing strand breakage and inhibition of nucleic acid synthesis . The primary molecular targets are the DNA and electron-transport proteins of anaerobic protozoa and bacteria .
Comparison with Similar Compounds
Ronidazole belongs to the nitroimidazole class of compounds, which includes metronidazole, tinidazole, and ornidazole . Compared to these compounds, ronidazole has a broader spectrum of activity against protozoal infections and is more effective in certain veterinary applications . Similar compounds include:
Biological Activity
Tryptamine, a monoamine alkaloid derived from the decarboxylation of the amino acid tryptophan, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, therapeutic potentials, and recent research findings related to this compound and its derivatives.
This compound features an indole ring structure, which is crucial for its biological activity. The compound acts primarily as a neurotransmitter and neuromodulator , influencing various physiological processes including mood regulation and cognition. Its ability to cross the blood-brain barrier enhances its significance in neuropharmacology.
1. Neurotransmitter and Neuromodulator Activity
This compound functions as a precursor to serotonin, impacting mood and behavior. It exhibits vasoconstrictor and vasodilator properties, which can influence blood flow and pressure .
2. Antimicrobial Properties
Recent studies have demonstrated that this compound derivatives possess significant antimicrobial and antibacterial activities. For instance, certain derivatives have shown effectiveness against pathogens such as the hepatitis B virus . The presence of the pyrrolidine ring in some derivatives enhances their antimicrobial efficacy.
3. Antioxidant Effects
This compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases.
4. Anticancer Potential
A series of this compound salicylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including MGC-803 (gastric), MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. Notably, compound E20 demonstrated potent anticancer activity, inhibiting cell migration and inducing apoptosis in MGC-803 cells .
Case Studies
- This compound Derivatives Against Alzheimer's Disease
- Antiproliferative Activity Study
Data Tables
Activity Type | Compound/Derivative | Effectiveness (IC50) | Notes |
---|---|---|---|
AChE Inhibition | SR25 | 0.17 µM | Superior to donepezil |
MAO-B Inhibition | SR42 | 43.21 µM | Notable compared to other derivatives |
Antimicrobial Activity | This compound Derivatives | Variable | Effective against hepatitis B virus |
Anticancer Activity | E20 | Potent | Induces apoptosis in gastric cancer cells |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing tryptamine, and how do enzymatic approaches compare to chemical decarboxylation?
- Methodological Answer : this compound is primarily synthesized via the decarboxylation of tryptophan using reducing agents like lithium aluminum hydride under heat . Enzymatic routes, such as those employing decarboxylases from Bacillus atrophaeus C89, offer greener alternatives but face challenges in efficiency compared to organic synthesis . For multi-step reactions, domino catalysis (e.g., combining this compound with formylchromone) enables complex derivatization in a single vessel .
Q. What safety protocols are critical when handling this compound in research settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use impermeable gloves, eye protection, and respiratory filters (e.g., NIOSH-approved masks) to avoid inhalation of dust . Store in sealed containers at -20°C, and avoid contamination with food or beverages . Post-exposure, wash skin with soap/water and rinse eyes for 15 minutes .
Q. How is this compound quantified in biological matrices, and what internal standards are recommended?
- Methodological Answer : LC-MS or GC-MS with deuterated internal standards (e.g., this compound-d4 hydrochloride) ensures precision. Isotopic dilution accounts for matrix effects, while sample preparation includes solid-phase extraction and derivatization . For tissue analysis (e.g., rat brain), thin-layer chromatography paired with mass spectrometry detects sub-ng/g concentrations .
Advanced Research Questions
Q. How can enzymatic pathways be optimized to synthesize halogenated this compound derivatives for drug discovery?
- Methodological Answer : Halogenation efficiency depends on enzyme engineering (e.g., modifying substrate-binding pockets) and co-factor optimization. In vitro assays with halogenases (e.g., flavin-dependent enzymes) require screening with this compound analogs and UDP-glucose regeneration systems . Coupling with cytochrome P450 enzymes may enhance regioselectivity .
Q. How should researchers reconcile contradictory data on this compound’s receptor affinities and physiological effects?
- Methodological Answer : Discrepancies in receptor studies (e.g., 5-HT1A vs. 5-HT2A affinity) may arise from tissue-specific expression or assay conditions. Use radioligand binding assays with selective antagonists (e.g., ketanserin for 5-HT2A) and control for endogenous monoamine oxidase (MAO) activity using inhibitors like isocarboxazid . Meta-analyses of dose-response curves across studies can clarify trends .
Q. What experimental designs are effective for studying this compound’s endogenous roles in mammalian tissues?
- Methodological Answer : To detect endogenous this compound, employ high-sensitivity MS with isotopic standards (e.g., dansyl derivatives) . Tissue-specific studies (e.g., rat hypothalamus vs. cerebellum) require rapid freezing post-extraction to prevent degradation. Knockout models (e.g., MAO-A-deficient mice) can isolate this compound’s effects from serotonin pathways .
Q. How can multi-step domino reactions be optimized for high-yield this compound derivative synthesis?
- Methodological Answer : Catalyst selection (e.g., dual acid/base catalysts) and solvent polarity are critical. For example, a nine-step domino reaction with this compound and formylchromone achieved >70% yield in acetonitrile at 60°C . Monitor intermediates via HPLC and adjust reaction time/temperature iteratively.
Q. What controls are essential when investigating this compound’s concentration-dependent effects on plant growth?
- Methodological Answer : In studies like Zea mays shoot development, include a negative control (no this compound) and a solvent control (e.g., ethanol carrier). Test a concentration gradient (e.g., 10⁻⁶ to 10⁻³ ppm) to identify optimal doses, and measure fresh weight/shoot length with ANOVA for statistical rigor .
Q. Tables for Key Data
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYDQYYACXCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Record name | tryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |
Record name | Tryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075340 | |
Record name | Tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61-54-1 | |
Record name | Tryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(indol-3-yl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 119 °C | |
Record name | Tryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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